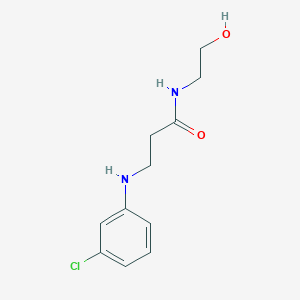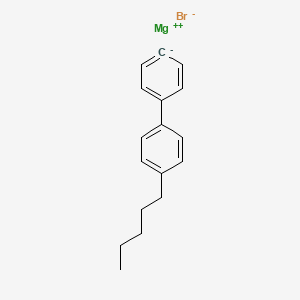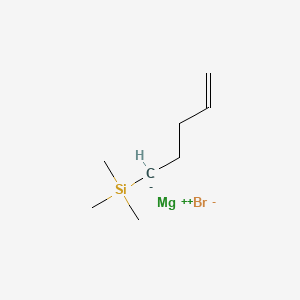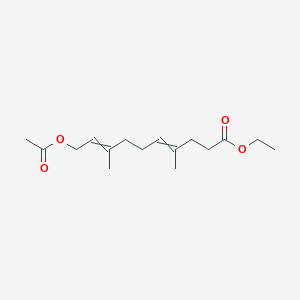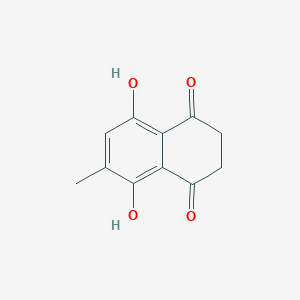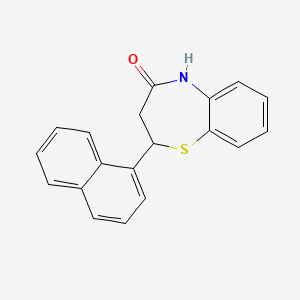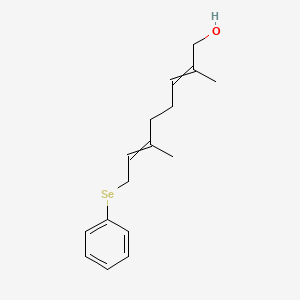![molecular formula C8H15NO B14400452 2-[(Dimethylamino)methylidene]-3-methylbutanal CAS No. 87234-38-6](/img/structure/B14400452.png)
2-[(Dimethylamino)methylidene]-3-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methylidene]-3-methylbutanal is an organic compound with a unique structure that includes a dimethylamino group and a methylidene group attached to a butanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-3-methylbutanal typically involves the reaction of a suitable aldehyde with dimethylamine under specific conditions. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the dimethylamino group . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent product quality. The scalability of the synthesis process is an important consideration for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methylidene]-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions . Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-[(Dimethylamino)methylidene]-3-methylbutanal has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methylidene]-3-methylbutanal involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group acts as an electron-donating group, enhancing the compound’s reactivity in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound shares a similar structure with a dimethylamino group and a methylidene group attached to a diketone backbone.
(E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds have a similar dimethylamino group and are used in various organic synthesis applications.
Uniqueness
2-[(Dimethylamino)methylidene]-3-methylbutanal is unique due to its specific structural features and reactivity profile. The presence of both a dimethylamino group and a methylidene group provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
87234-38-6 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2-(dimethylaminomethylidene)-3-methylbutanal |
InChI |
InChI=1S/C8H15NO/c1-7(2)8(6-10)5-9(3)4/h5-7H,1-4H3 |
Clé InChI |
VLALSWVWEXSVDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=CN(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
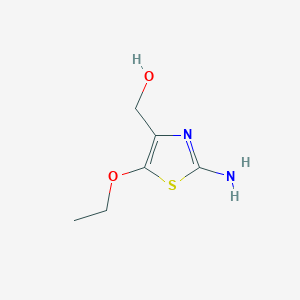


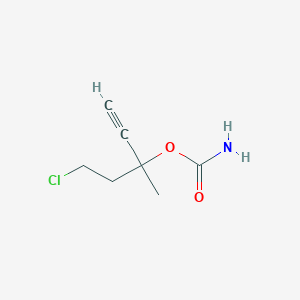
![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
